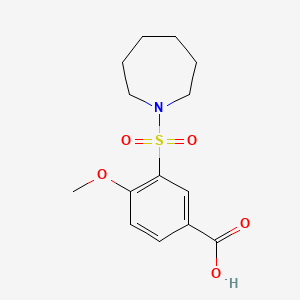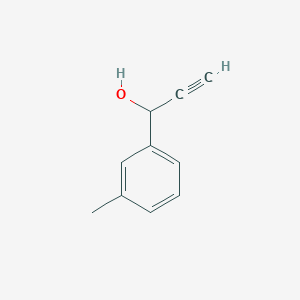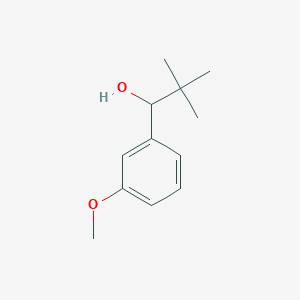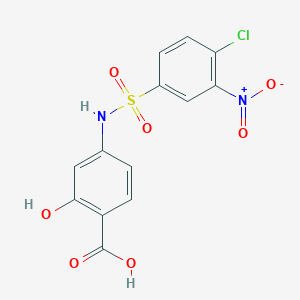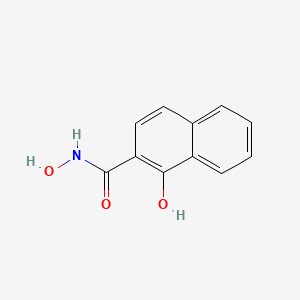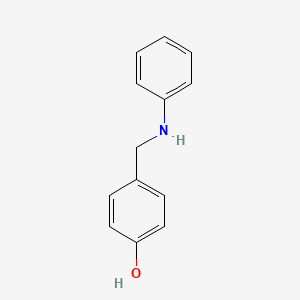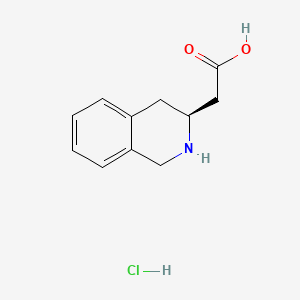![molecular formula C11H18N2OS B3340251 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol CAS No. 331858-57-2](/img/structure/B3340251.png)
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol
描述
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol is a chemical compound that features a piperazine ring substituted with a thiophene group and an ethanol moiety
作用机制
Target of Action
Similar compounds have been observed to interact with α1-adrenergic receptors (α1-ar) and phosphatidylinositol-3-kinase (pi3k) .
Mode of Action
For instance, compounds with similar structures have been observed to increase phosphorylation .
Biochemical Pathways
Based on the targets it may interact with, it could potentially influence the pi3k/akt signaling pathway , which plays a crucial role in cell survival and growth.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Similar compounds have been observed to cause a loss of cell viability in certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
生化分析
Biochemical Properties
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with muscarinic receptors, which are a type of G protein-coupled receptor involved in numerous physiological processes . The nature of these interactions often involves binding to the active site of the receptor, leading to either inhibition or activation of the receptor’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cholinergic-nitric oxide signaling pathway, which plays a crucial role in cardiovascular function . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to interact with nitric oxide synthase and muscarinic receptors, leading to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating cardiovascular function. At higher doses, it can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of enzymes involved in the cholinergic-nitric oxide signaling pathway . These interactions are important for understanding the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity . Understanding its subcellular localization is crucial for elucidating its function and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Thiophene Substitution: The thiophene group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting thiophene-3-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride.
Ethanol Group Addition: The final step involves the alkylation of the piperazine nitrogen with an ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced under hydrogenation conditions.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Thiophen-3-ylmethylpiperazin-1-ylacetaldehyde or thiophen-3-ylmethylpiperazin-1-ylacetic acid.
Reduction: Reduced thiophene derivatives.
Substitution: Various N-alkylated piperazine derivatives.
科学研究应用
Chemistry
In chemistry, 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The piperazine ring is a common motif in many biologically active molecules, and the thiophene group can enhance binding affinity to various biological targets.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting neurological disorders, given the presence of the piperazine ring, which is known to interact with neurotransmitter receptors.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
相似化合物的比较
Similar Compounds
2-(Piperazin-1-yl)ethanol: Lacks the thiophene group, making it less specific in its biological interactions.
Thiophen-3-ylmethylamine: Contains the thiophene group but lacks the piperazine ring, reducing its potential as a pharmacophore.
N-(2-Hydroxyethyl)piperazine: Similar structure but without the thiophene group, affecting its chemical reactivity and biological activity.
Uniqueness
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol is unique due to the combination of the piperazine ring, thiophene group, and ethanol moiety
属性
IUPAC Name |
2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c14-7-6-12-2-4-13(5-3-12)9-11-1-8-15-10-11/h1,8,10,14H,2-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABHZYKVFEMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


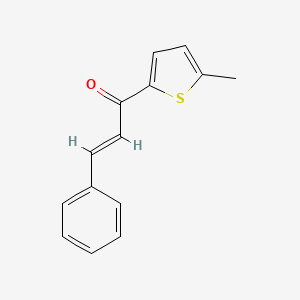
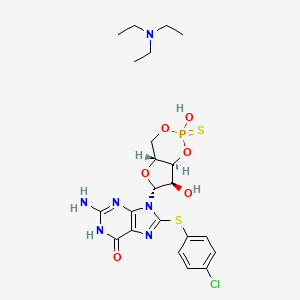
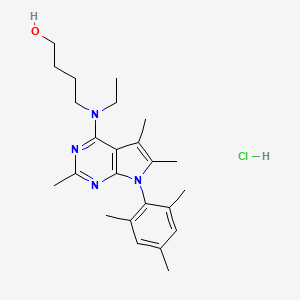
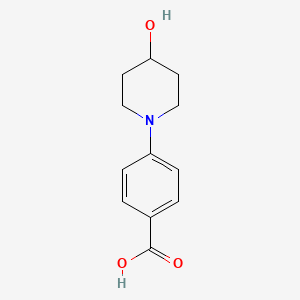
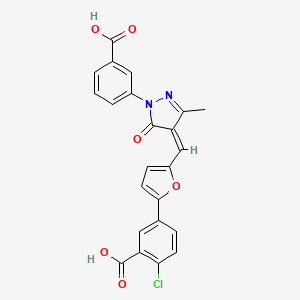
![6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3340204.png)
